2-(4-chlorophenyl)-3-{2-[2-(naphthalen-2-yloxy)ethoxy]ethyl}quinazolin-4(3H)-one
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Overview
Description
2-(4-CHLOROPHENYL)-3-{2-[2-(NAPHTHALEN-2-YLOXY)ETHOXY]ETHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazolinone core, a chlorophenyl group, and a naphthalenyloxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-3-{2-[2-(NAPHTHALEN-2-YLOXY)ETHOXY]ETHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the quinazolinone core is reacted with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Naphthalenyloxyethyl Side Chain: This step involves the etherification of the intermediate with a naphthalen-2-yloxyethyl halide under basic conditions, typically using a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENYL)-3-{2-[2-(NAPHTHALEN-2-YLOXY)ETHOXY]ETHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can have different chemical and biological properties.
Scientific Research Applications
2-(4-CHLOROPHENYL)-3-{2-[2-(NAPHTHALEN-2-YLOXY)ETHOXY]ETHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENYL)-3-{2-[2-(NAPHTHALEN-2-YLOXY)ETHOXY]ETHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)ethylamine: A simpler compound with a chlorophenyl group and an ethylamine side chain.
2-(4-Chlorophenyl)-N-{2-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethyl}-2-(prop-2-yn-1-yloxy)acetamide: A compound with a similar chlorophenyl group but different side chains and functional groups.
Uniqueness
2-(4-CHLOROPHENYL)-3-{2-[2-(NAPHTHALEN-2-YLOXY)ETHOXY]ETHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of a quinazolinone core, a chlorophenyl group, and a naphthalenyloxyethyl side chain. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.
Properties
Molecular Formula |
C28H23ClN2O3 |
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Molecular Weight |
470.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-[2-(2-naphthalen-2-yloxyethoxy)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C28H23ClN2O3/c29-23-12-9-21(10-13-23)27-30-26-8-4-3-7-25(26)28(32)31(27)15-16-33-17-18-34-24-14-11-20-5-1-2-6-22(20)19-24/h1-14,19H,15-18H2 |
InChI Key |
FUCOBMVHVWFINN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCOCCN3C(=NC4=CC=CC=C4C3=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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